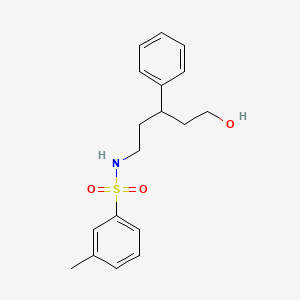

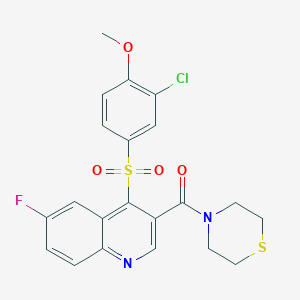

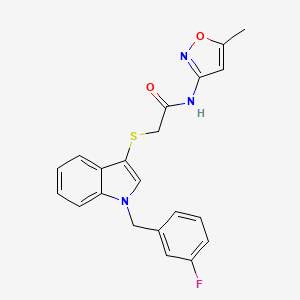

3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, also known as ND-646, is a potent and selective inhibitor of the metabolic enzyme, acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- Regioselective Synthesis : A novel and efficient methodology for the synthesis of naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides has been developed. This process involves a cascade formal [3 + 2] cycloaddition catalyzed by In(OTf)3, demonstrating broad substrate scope and high regioselectivity, which could be applicable to the synthesis of complex molecules including similar structures to the specified compound (Xia & Lee, 2014).

Materials Science

- Metal–Organic Frameworks : Carboxylate-assisted acylamide metal–organic frameworks have been synthesized showing unique structural properties and potential for luminescence applications. Though not directly related, the synthesis and study of similar benzamide structures may inform the development of materials with specific functionalities (Sun et al., 2012).

Pharmacology and Biological Activities

- Anticancer Agents : Novel angular benzophenazines, which share structural motifs with the queried compound, have been synthesized and evaluated as dual topoisomerase I and II inhibitors. These compounds have shown potent cytotoxic activities in various cancer cell lines and may circumvent multidrug resistance, highlighting the potential therapeutic applications of structurally related compounds (Vicker et al., 2002).

Chemical Sensing

- Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have demonstrated significant colorimetric sensing capabilities for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This suggests that compounds with similar naphthalenyl and benzamide components could be explored for sensor applications (Younes et al., 2020).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O3/c1-17-14-15-20(16-18(17)2)29-28(32)26-25(23-11-5-6-13-24(23)33-26)30-27(31)22-12-7-9-19-8-3-4-10-21(19)22/h3-16H,1-2H3,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGISFZNQYRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)